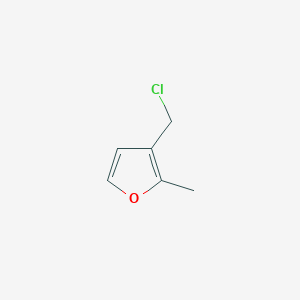

3-(Chloromethyl)-2-methylfuran

Description

Significance of Furan (B31954) Heterocycles in Synthetic Chemistry

Furan and its derivatives are of great importance in organic chemistry due to their versatile reactivity and presence in numerous natural products. tandfonline.comrsc.org The furan ring serves as a versatile synthon, or building block, capable of participating in a wide array of reactions to form more complex molecules. mdpi.com

The utility of the furan nucleus stems from several key characteristics:

Aromaticity : Furan is an aromatic compound, which imparts a degree of stability. However, its resonance energy is lower than that of benzene (B151609), making it more susceptible to reactions that disrupt the aromatic system.

Reactivity : The electron-rich nature of the furan ring makes it reactive toward electrophiles. It can also function as a diene in cycloaddition reactions like the Diels-Alder reaction.

Synthetic Precursor : Furans are valuable precursors to other important structural motifs. For instance, ring-opening reactions can convert furans into 1,4-dicarbonyl compounds, which are themselves useful synthetic intermediates. organic-chemistry.org

These properties make furan derivatives essential in the synthesis of a wide range of products, from pharmaceuticals and fragrances to polymers and biofuels. researchgate.netacs.org

Overview of Chloromethylation Reactions in Heterocyclic Systems

Chloromethylation is a chemical reaction that introduces a chloromethyl (-CH2Cl) group onto a substrate. In heterocyclic systems like furan, this is typically an electrophilic substitution reaction. The most common method is the Blanc chloromethylation , which uses formaldehyde (B43269) and hydrogen chloride, often with a Lewis acid catalyst such as zinc chloride (ZnCl₂). wikipedia.org

The general mechanism involves the protonation of formaldehyde by the acid catalyst, which generates a highly electrophilic species. wikipedia.org This electrophile is then attacked by the electron-rich aromatic ring of the heterocycle. The resulting benzyl (B1604629) alcohol intermediate is subsequently converted to the more stable chloromethyl derivative under the reaction conditions. wikipedia.org

Several factors influence the outcome of chloromethylation:

Substrate Reactivity : Highly activated aromatic rings, such as phenols, can undergo further reactions, leading to the formation of diarylmethane byproducts. wikipedia.org

Reagents : Besides formaldehyde and HCl, other reagents like chloromethyl methyl ether or bis(chloromethyl) ether can be used. wikipedia.orgthieme-connect.de

Regioselectivity : The position of chloromethylation on the heterocyclic ring is directed by the existing substituents. For 2-substituted furans like 2-methylfuran (B129897), electrophilic attack typically occurs at the C5 position, which is the most electronically activated and sterically accessible site. researchgate.net Achieving substitution at other positions, such as C3, can be challenging and may require alternative synthetic strategies.

| Reagent System | Substrate Example | Typical Conditions | Reference |

| Formaldehyde, HCl, ZnCl₂ | Aromatic Compounds | Acidic, Lewis acid catalysis | wikipedia.org |

| Dimethoxymethane, Chlorosulfonic acid, ZnCl₂ | Aromatic Hydrocarbons | Solvent-free, mild | researchgate.net |

| Paraformaldehyde, HCl | Methyl furan-2-carboxylate (B1237412) | Anhydrous, ZnCl₂ catalysis | georganics.sk |

| Chloromethyl methyl ether, Lewis acid | Furan-3-carboxylic acid derivatives | Acidic conditions | smolecule.com |

Contextualization of 3-(Chloromethyl)-2-methylfuran within Bio-Derived Chemical Feedstocks

The chemical industry is increasingly shifting from petroleum-based feedstocks to renewable, bio-derived resources. mdpi.comrsc.org Lignocellulosic biomass, which is abundant and non-edible, is a primary source for producing valuable platform chemicals. researchgate.netbohrium.com

Furan derivatives are central to this bio-based chemical economy.

From Biomass to Furans : The dehydration of C5 sugars (pentoses) from the hemicellulose fraction of biomass yields furfural (B47365). researchgate.net Similarly, C6 sugars (hexoses) from cellulose (B213188) can be converted to 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.com

Furfural as a Platform Chemical : Furfural is a key starting material for a range of furan-based chemicals. researchgate.net

Synthesis of 2-Methylfuran : Through catalytic hydrogenation, furfural can be converted into 2-methylfuran (also known as sylvan). mdpi.com This process involves the selective removal of the oxygen atom from the aldehyde group of furfural. mdpi.com

2-Methylfuran, the parent compound of this compound, is thus a second-generation biofuel and a bio-derived chemical intermediate. mdpi.com Subsequent functionalization of 2-methylfuran, such as through chloromethylation, links it directly to the value chain of renewable chemical feedstocks, providing a pathway to more complex, functionalized molecules from sustainable sources.

Historical Development of Chloromethylated Furan Chemistry

The history of chloromethylated furan chemistry is intertwined with the development of furan synthesis and electrophilic aromatic substitution reactions.

Early Furan Synthesis : The foundations for creating substituted furans were laid in the late 19th century with the independent discovery of the Paal-Knorr synthesis (1884), which produces furans from 1,4-dicarbonyl compounds. tandfonline.comalfa-chemistry.comwikipedia.org This was followed by the Feist-Benary synthesis (1902), providing another route to substituted furans from α-halo ketones and β-dicarbonyl compounds. wikipedia.orgresearchgate.netchemeurope.com

The Blanc Reaction : The specific reaction for chloromethylation was reported by Gustave Louis Blanc in 1923. wikipedia.org This method, using formaldehyde and hydrogen chloride, became the standard for introducing the chloromethyl group onto aromatic rings.

Application to Furans : The application of chloromethylation to the furan nucleus provided a new class of reactive intermediates. Early work focused on the synthesis and reactions of compounds like 2-(chloromethyl)furan. The first mention of producing a halogenated furan derivative (5-(chloromethyl)furfural) dates back to 1901. mdpi.com The chloromethylation of furan-2-carboxylate esters was also an early and important development, yielding key intermediates like methyl 5-(chloromethyl)-2-furoate. georganics.sk

The development of synthetic methods for more complex isomers, such as those with substitution at the 3- or 4-position, has been a more recent area of focus, driven by the need for specific building blocks in targeted organic synthesis. For instance, the synthesis of methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate has been optimized for use in medicinal chemistry, highlighting the ongoing evolution of this chemical space. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)-2-methylfuran | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO/c1-5-6(4-7)2-3-8-5/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQMCHYYCSCXID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40494661 | |

| Record name | 3-(Chloromethyl)-2-methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40494661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14497-33-7 | |

| Record name | 3-(Chloromethyl)-2-methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40494661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Pathways and Mechanistic Studies of 3 Chloromethyl 2 Methylfuran

Nucleophilic Substitution Reactions of the Chloromethyl Moiety

The chlorine atom in the chloromethyl group of 3-(chloromethyl)-2-methylfuran is activated towards nucleophilic displacement due to the adjacent furan (B31954) ring, which can stabilize the transition state of the reaction. This reactivity is analogous to that of benzylic halides. Consequently, this compound is an excellent substrate for SN2 reactions with a wide range of nucleophiles.

Direct Alkylation with Heterocyclic Nucleophiles (e.g., Indazoles, Indoles)

The alkylation of nitrogen-containing heterocycles is a fundamental transformation in synthetic chemistry. This compound serves as an effective alkylating agent for heterocycles like indazoles and indoles.

With indazole, direct alkylation typically yields a mixture of N-1 and N-2 substituted products. The ratio of these regioisomers is a critical aspect of the synthesis and is highly dependent on reaction conditions such as the base, solvent, and substituents on the indazole ring. nih.govnih.gov Generally, the 1H-indazole tautomer is more thermodynamically stable than the 2H-tautomer. nih.gov The choice of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (B95107) (THF) often favors the formation of the N-1 isomer. nih.govresearchgate.net This preference is sometimes explained by a proposed coordination of the sodium cation between the N-2 nitrogen and an electron-rich group at the C-3 position of the indazole. nih.govresearchgate.net In contrast, polar aprotic solvents like dimethylformamide (DMF) can lead to different isomer ratios. nih.govresearchgate.net

The reaction with indole (B1671886) can also proceed at different positions, primarily N-alkylation to form 1-((2-methylfuran-3-yl)methyl)-1H-indole or C-3 alkylation leading to 3-((2-methylfuran-3-yl)methyl)-1H-indole. The outcome is influenced by the reaction conditions, particularly the base used to deprotonate the indole. N-alkylation is typically favored when using strong bases like NaH in polar aprotic solvents, which fully deprotonates the indole nitrogen, making it the most potent nucleophilic site.

Table 1: Regioselectivity in the Alkylation of Indazole

Base Solvent Typical Major Product Rationale Sodium Hydride (NaH) Tetrahydrofuran (THF) N-1 Isomer Favors the thermodynamic product; potential for cation coordination. [2, 7] Potassium Carbonate (K2CO3) Dimethylformamide (DMF) Mixture of N-1 and N-2 Weaker base and polar solvent can lead to a mixture of kinetic and thermodynamic products. Cesium Carbonate (Cs2CO3) Dioxane N-1 Isomer High yields of the N-1 product can be achieved under specific conditions. researchgate.net

Reactions with Amine Nucleophiles for N-Alkylation

Primary and secondary amines are effective nucleophiles for the displacement of the chloride in this compound. This reaction provides a direct route to 3-(aminomethyl)-2-methylfuran derivatives. The reaction typically proceeds via a standard SN2 mechanism, where the amine's lone pair of electrons attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. To drive the reaction to completion, a base is often added to neutralize the hydrochloric acid formed as a byproduct. Alternatively, using an excess of the amine nucleophile can serve the same purpose.

Table 2: Illustrative Examples of N-Alkylation with Amines

Amine Nucleophile Product Typical Conditions Piperidine 1-((2-Methylfuran-3-yl)methyl)piperidine K2CO3, Acetonitrile, Reflux Aniline N-((2-Methylfuran-3-yl)methyl)aniline Triethylamine, THF, 60 °C Dibenzylamine N,N-Dibenzyl-1-(2-methylfuran-3-yl)methanamine NaH, DMF, Room Temp.

Conversion to Alkoxymethylfurans

The synthesis of alkoxymethylfurans from this compound is readily achieved through a Williamson-type ether synthesis. This reaction involves the treatment of the chloromethyl compound with an alcohol or, more effectively, a pre-formed alkoxide. The alkoxide, being a stronger nucleophile than the corresponding alcohol, rapidly displaces the chloride to form the ether linkage. The reaction is generally high-yielding and is a common strategy for introducing an alkoxy side chain onto the furan core. For instance, reacting this compound with sodium ethoxide in ethanol (B145695) will efficiently produce 3-(ethoxymethyl)-2-methylfuran.

Kinetic Modeling of Nucleophilic Substitution

The kinetics of nucleophilic substitution on chloromethylfurans can be modeled to understand reaction rates and optimize conditions. Studies on the analogous compound, 5-(chloromethyl)furfural (CMF), in its reaction with methanol (B129727) to form 5-(methoxymethyl)furfural (MMF), provide a relevant framework. cetjournal.itcetjournal.it A lumped kinetic model can be employed, which simplifies the complex reaction network. cetjournal.it In such systems, the primary reaction is the SN2 substitution of the chloride by the alcohol. cetjournal.itcetjournal.it However, side reactions, such as the acid-catalyzed formation of acetals at other functional groups (like an aldehyde) and the subsequent formation of byproducts like levulinates, must also be considered. cetjournal.it The model would include rate constants for each of these steps. The rate of the main substitution reaction is influenced by temperature, reactant concentrations, and the presence of the byproduct HCl, which can catalyze degradation pathways. cetjournal.itcetjournal.itmdpi.com By fitting experimental data to this model, activation energies and pre-exponential factors for each reaction step can be determined, allowing for the prediction of product yields under various conditions.

Reactions Involving the Furan Ring System

Beyond the reactivity of its side chain, the furan ring of this compound is an electron-rich aromatic system that can participate in various reactions, most notably cycloadditions and electrophilic aromatic substitutions.

The furan ring acts as a diene in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. nih.govrsc.org The presence of the electron-donating methyl group at the C-2 position generally enhances the reactivity of the furan as a diene. It can react with a variety of dienophiles, particularly those bearing electron-withdrawing groups (e.g., maleic anhydride, N-phenylmaleimide, acrylates), to form 7-oxabicyclo[2.2.1]heptene derivatives. rsc.org These reactions are often reversible, and the stereochemical outcome (endo vs. exo) can be controlled by temperature, with the endo product often being the kinetic product and the exo product being the more thermodynamically stable isomer. rsc.org

As an electron-rich heterocycle, the furan ring is also susceptible to electrophilic aromatic substitution. Furan is significantly more reactive than benzene (B151609) in these reactions. pearson.compearson.com Substitution occurs preferentially at the C-5 position, which is alpha to the furan oxygen and electronically activated by both the oxygen and the C-2 methyl group. pearson.comchegg.com The intermediate carbocation (sigma complex) formed by attack at this position is better stabilized by resonance compared to attack at the C-4 position. pearson.com Therefore, reactions such as bromination, nitration, or Friedel-Crafts acylation would be expected to yield the 5-substituted product, provided that conditions are controlled to avoid ring-opening or polymerization, which can occur under strongly acidic conditions. nih.gov

Hydrogenation and Reduction Reactions

Hydrogenation and reduction reactions are fundamental transformations for modifying the saturation and functional groups of organic molecules. For this compound, these reactions can target the furan ring, the chloromethyl group, or both.

Catalytic Hydrogenation for Alkylfuran Formation

Catalytic hydrogenation is a widely employed method for the reduction of unsaturated compounds. In the context of this compound, this process would aim to reduce the furan ring or the chloromethyl group to yield various alkylfurans. The product distribution is highly dependent on the catalyst, solvent, temperature, and pressure.

Table 1: Catalytic Hydrogenation Conditions for Related Furan Compounds

| Furan Derivative | Catalyst | Solvent | Temperature (°C) | Pressure (psig) | Major Product(s) | Yield (%) | Reference |

| Furfural (B47365) | 5% Ir/C | - | 220 | 100 | 2-Methylfuran (B129897) | 95 | rsc.org |

| Furfural | Cu-Pd/Al2O3 | 2-Propanol | 220 | - | 2-Methylfuran, 2-Methyltetrahydrofuran | 83.9 (total) | nih.gov |

| Furfural | Ni/BC | Tetralin | - | - | 2-Methylfuran | - | bham.ac.uk |

This table presents data for the hydrogenation of furfural as a related example, due to the lack of specific data for this compound.

Selective Reduction Methodologies

Selective reduction aims to reduce one functional group in the presence of others. For this compound, this could involve the selective reduction of the chloromethyl group to a methyl group or a hydroxymethyl group, or the partial reduction of the furan ring.

Specific methodologies for the selective reduction of this compound are not well-documented in peer-reviewed literature. General methods for the reduction of benzylic and allylic halides could theoretically be applied, but their efficacy and selectivity in this specific system have not been reported. One study on a related compound, methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate, mentions that it can be reduced to yield hydroxymethyl derivatives, though the specific reducing agents and conditions are not detailed. smolecule.com

Cycloaddition Reactions

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for the construction of cyclic systems. Furans can act as dienes in [4+2] cycloaddition reactions with various dienophiles.

There is a lack of specific studies on the cycloaddition reactions of this compound in the available scientific literature. While the Diels-Alder reactions of other furans, like 2-methylfuran, have been investigated, the influence of the chloromethyl group at the 3-position on the diene reactivity and stereoselectivity of this compound has not been reported. nih.gov

Oxidation Pathways

Oxidation of this compound could potentially lead to a variety of products, depending on the oxidant and reaction conditions. Possible transformations include oxidation of the methyl group, the chloromethyl group, or cleavage of the furan ring.

Specific research detailing the oxidation pathways of this compound is scarce. Studies on related compounds, such as the oxidation of 5-Chloromethylfurfural (CMF) to 2,5-diformylfuran (DFF), have been reported, but these involve a different isomer with an aldehyde functionality. mdpi.com Additionally, the atmospheric oxidation of 3-methylfuran (B129892) has been investigated, but these conditions are not typical for synthetic organic chemistry. researchgate.netresearchgate.net

Table 2: Oxidation Conditions for a Related Chloromethylfuran Derivative

| Starting Material | Oxidant | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 5-Chloromethylfurfural | PNO (4 equiv.) | Cu(OTf)2 (0.5 equiv.) | Acetonitrile | 160 (MWI) | 0.08 | 2,5-Diformylfuran | 54 | mdpi.com |

This table presents data for the oxidation of 5-Chloromethylfurfural, a structural isomer of the target compound, to illustrate a relevant transformation in a similar system.

Advanced Mechanistic Investigations

To gain a deeper understanding of reaction mechanisms, advanced techniques such as isotope labeling studies are often employed.

Isotope Labeling Studies for Elucidation of Reaction Mechanisms

Isotope labeling studies involve the use of isotopically enriched reagents to trace the fate of atoms throughout a chemical reaction, providing valuable insights into reaction pathways and transition states.

There are no specific isotope labeling studies reported in the scientific literature for the elucidation of reaction mechanisms involving this compound. While such studies have been conducted on other furan derivatives and for different types of reactions, the specific mechanistic pathways of this compound have not been investigated using this technique. mdpi.com

Analysis of Regioselectivity and Stereoselectivity in Transformations

Regioselectivity and stereoselectivity are critical aspects of the transformations of substituted furans, dictating the formation of specific isomers. In reactions involving nucleophilic attack or the generation of reactive intermediates from a molecule like ethyl this compound-5-carboxylate, the inherent asymmetry of the furan ring and the influence of its substituents play a pivotal role.

Regioselectivity: In reactions such as cycloadditions, the electronic nature of the furan ring, influenced by the electron-donating 2-methyl group and the electron-withdrawing 5-carboxylate and 3-chloromethyl groups, directs the orientation of the incoming reactant. For instance, in a [3+2] cycloaddition reaction, the regioselectivity would be governed by the frontier molecular orbital coefficients, with the most nucleophilic or electrophilic sites on the furan ring determining the outcome. Theoretical studies on similar furan systems confirm that the interplay between substituents strongly controls the regiochemical outcome.

Stereoselectivity: Stereocontrol is particularly relevant in addition reactions to carbonyl groups formed via furylogous intermediates. For example, in Reformatsky-type reactions, the formation of a new stereocenter at the β-position relative to the ester is influenced by the steric bulk of the reactants and the geometry of the transition state. The formation of diastereomers can be controlled by reaction conditions and the choice of reagents. In reactions involving chiral substrates or catalysts, high levels of enantioselectivity can be achieved. Studies on related systems have demonstrated that diastereoselective outcomes are possible, for instance, in reactions with chiral aldehydes or the use of chiral ligands. Similarly, in the formation of ammonium (B1175870) ylides and their subsequent reactions, such as epoxidations (Darzens reaction), both cis and trans products can be formed, with the ratio often depending on the base and solvent used.

Exploration of Furylogous Reactivity

Furylogous reactivity describes the transmission of electronic effects through the furan ring, allowing a functional group to influence a remote reaction center. In derivatives like ethyl this compound-5-carboxylate, the furan nucleus acts as a vinylogous linker, enabling the carboxylate group at the C5 position to activate the methylene (B1212753) protons of the chloromethyl group at the C3 position. This "furylogy" principle is analogous to the well-known vinylogy principle and allows the chloromethyl group, typically an electrophilic site, to function as a nucleophilic precursor.

Generation and Reactivity of Furylogous Enolates

The presence of an ester group in conjugation with the chloromethyl group via the furan ring sufficiently acidifies the methylene protons. This allows for deprotonation by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate a furylogous enolate. This intermediate is a powerful carbon nucleophile, with the negative charge delocalized across the furan ring to the oxygen of the ester group.

The generated furylogous enolate can react with a variety of electrophiles:

Alkylation: Reaction with alkyl halides introduces a new carbon-carbon bond at the exocyclic methylene position.

Carbonyl Addition: The enolate can add to aldehydes and ketones to form β-hydroxy ester derivatives, which are valuable synthetic intermediates.

The electrochemical reduction of the carbon-chlorine bond is another method to produce the corresponding furylogous enolate anion, which can then be trapped by electrophiles like carbon dioxide.

Reformatsky-type Reactions

The Reformatsky reaction is a classic method for forming β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of metallic zinc. This reaction can be extended to furylogous systems. By treating ethyl this compound-5-carboxylate with activated zinc dust, an organozinc reagent, also known as a Reformatsky enolate, is formed. This insertion of zinc into the carbon-chlorine bond transforms the electrophilic chloromethyl group into a nucleophilic organometallic species.

These furylogous Reformatsky reagents are less reactive than their Grignard or organolithium counterparts, which provides them with excellent functional group tolerance. They react efficiently with a range of aldehydes and ketones to produce carbonyl addition products in high yields. The reaction proceeds via a six-membered chair-like transition state, and the resulting adduct, after acidic workup, is a β-hydroxy ester derivative where the hydroxyl group is two carbons away from the furan ring.

Below is a table showing representative yields for the furylogous Reformatsky reaction between the organozinc reagent derived from ethyl this compound-5-carboxylate and various aldehydes, based on data from analogous CMF systems.

| Entry | Aldehyde | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzaldehyde | Ethyl 5-(2-hydroxy-2-phenylethyl)-2-methylfuran-3-carboxylate | 99 |

| 2 | Furfural | Ethyl 5-(2-(furan-2-yl)-2-hydroxyethyl)-2-methylfuran-3-carboxylate | 92 |

| 3 | 4-Methoxybenzaldehyde | Ethyl 5-(2-hydroxy-2-(4-methoxyphenyl)ethyl)-2-methylfuran-3-carboxylate | 95 |

| 4 | Cinnamaldehyde | Ethyl 5-(2-hydroxy-4-phenylbut-3-en-1-yl)-2-methylfuran-3-carboxylate | 85 |

Knoevenagel Condensations of Furylogous Esters

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. While this reaction typically involves aldehydes or ketones, the concept can be adapted to furylogous systems. First, the chloromethyl group of ethyl this compound-5-carboxylate is converted into an active methylene species. This can be achieved by nucleophilic substitution of the chloride with a malonate or cyanoacetate (B8463686) anion.

The resulting "furylogous malonate esters" possess methylene protons that are activated by both the adjacent ester/nitrile groups and, through furylogy, the furan-5-carboxylate group. These compounds readily undergo Knoevenagel condensation with aromatic aldehydes under basic catalysis to yield highly conjugated products. This strategy is particularly useful for the synthesis of novel dyes and functional materials, as the extended conjugation path leads to strong chromophores. The reaction generally exhibits excellent (E)-selectivity for the newly formed double bond.

Derivation and Reactivity of Ammonium Ylides

The chloromethyl group can serve as a precursor for the formation of ammonium ylides. The reaction of ethyl this compound-5-carboxylate with a tertiary amine, such as trimethylamine (B31210) or 1,4-diazabicyclo[2.2.2]octane (DABCO), yields a quaternary ammonium salt. Treatment of this salt with a strong base (e.g., potassium tert-butoxide) deprotonates the methylene carbon, generating a highly reactive ammonium ylide.

These ylides are potent nucleophiles and undergo several characteristic reactions:

Darzens Condensation: Reaction with aldehydes or ketones produces epoxides (glycidic esters). This reaction can exhibit high trans-selectivity.

Cyclopropanation: Reaction with electron-deficient alkenes yields cyclopropane (B1198618) derivatives.

Rearrangements: Ammonium ylides are also known to undergo sigmatropic rearrangements, such as the-Stevens rearrangement, to form substituted amine products.

The utility of this pathway, however, can be limited by the stability of the ylide and competing side reactions. In some cases, quenching the in situ generated ylide with an aldehyde has resulted in only trace amounts of the desired epoxide product.

Applications of 3 Chloromethyl 2 Methylfuran As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Biologically Active Compounds

The 2-methylfuran (B129897) core is a privileged structure in medicinal chemistry, and the ability to readily incorporate it into larger molecules via its chloromethyl derivative is a significant synthetic advantage. This section details its role in creating compounds with potential therapeutic applications.

Bacterial cystathionine (B15957) γ-lyase (bCSE) is a key enzyme responsible for producing hydrogen sulfide (B99878) (H₂S) in pathogenic bacteria such as Staphylococcus aureus. H₂S helps protect these bacteria from oxidative stress, including that induced by antibiotics. Consequently, inhibiting bCSE can enhance the sensitivity of bacteria to existing antibiotic treatments.

A notable application of a 2-methylfuran derivative is in the synthesis of NL2 , a potent indole-based inhibitor of bCSE. google.com The synthesis of NL2 utilizes methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate , a direct derivative of the parent compound, as the key furan-containing building block. This intermediate is prepared in three stages from methyl 2-methylfuran-3-carboxylate.

The core of the NL2 synthesis involves the coupling of two main fragments: 6-bromoindole (B116670) and methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate. The synthesis proceeds via N-alkylation, where the nitrogen atom of the 6-bromoindole ring acts as a nucleophile, displacing the chloride from the chloromethyl group of the furan (B31954) derivative. The final step involves the hydrolysis of the methyl ester to yield the carboxylic acid, affording the final NL2 inhibitor. The development of an efficient, gram-scale synthesis for NL2 is crucial for its further biological screening and development as a potential antibiotic potentiator. google.com

| Step | Reactants | Key Transformation | Product |

|---|---|---|---|

| 1 | 6-Bromoindole, Sodium Hydride (NaH) | Deprotonation of indole (B1671886) nitrogen | Sodium salt of 6-bromoindole |

| 2 | Sodium salt of 6-bromoindole, Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate | N-alkylation via nucleophilic substitution | Methyl 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylate |

| 3 | Methyl 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylate, Sodium Hydroxide (NaOH) | Saponification (ester hydrolysis) | 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid (NL2) |

Isoxazolines are important five-membered heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties. While various synthetic routes to functionalized isoxazolines exist, the specific use of 3-(Chloromethyl)-2-methylfuran as a direct starting material or key intermediate in their synthesis is not extensively documented in the surveyed scientific literature. Prevailing methods often involve different pathways, such as the cycloaddition of nitrile oxides with alkenes or the asymmetric synthesis starting from 2-methylfuran and (S)-epichlorohydrin.

The utility of chloromethyl-functionalized furans extends beyond the synthesis of bCSE inhibitors. The reactive chloromethyl group serves as a versatile handle for alkylating a variety of nucleophilic heterocyclic systems, providing access to a broad class of potential therapeutic agents.

The synthesis of the bCSE inhibitor NL2 is itself a prime example of this versatility, where the furan derivative is used to alkylate an indole ring system. This strategy can be generalized to other nitrogen-containing heterocycles. For instance, processes have been developed for the preparation of therapeutically useful furanylmethyl-substituted benzimidazole (B57391) and imidazopyridine derivatives. google.com These syntheses involve the alkylation of the heterocyclic amine with a furanylmethyl halide, such as this compound, to form new carbon-nitrogen bonds and construct complex molecules with potential pharmaceutical applications. google.com The ability to readily connect the 2-methylfuran moiety to diverse heterocyclic cores underscores its importance as a versatile intermediate in medicinal chemistry.

Building Block for Specialty Chemicals and Bio-Derived Materials

Beyond pharmaceuticals, furan derivatives sourced from biomass are gaining attention as sustainable building blocks for advanced materials and specialty chemicals. The unique chemical properties of the furan ring can be harnessed to create novel polymers, colorants, and other functional materials.

Furanosesquiterpenes are a large class of terpenoids found in various natural sources, particularly in marine organisms, and many exhibit interesting biological activities. Their synthesis often involves the coupling of a furan-containing C5 unit with a larger C10 terpene-derived fragment. While the related compound, 3-(chloromethyl)furan, has been successfully employed as the C5 building block in the stereoselective synthesis of marine furanosesquiterpenes like pallescensins, the specific application of its 2-methyl substituted analog, this compound, for this purpose is not prominently documented in the reviewed literature.

There is a growing industrial and academic interest in developing sustainable dyes and pigments from renewable biomass resources to replace petrochemical-based colorants. Furanic compounds, such as 5-(hydroxymethyl)furfural (HMF) and its derivatives, are considered promising platform molecules for this purpose due to their conjugated systems, which can be extended to create strong chromophores. These molecules have been used to create butenolide-based dyes that produce bright yellow to red colors. However, a direct synthetic route utilizing this compound for the preparation of bio-based colorants has not been identified in the surveyed scientific research.

Based on a comprehensive review of the scientific literature, it is not possible to generate an article on "this compound" that adheres to the specified outline. The requested conversions and applications appear to be based on a misunderstanding of the chemical structure of the specified compound.

The provided outline details the conversion of "this compound" into high-value furan derivatives such as 2,5-Dimethylfuran, 5-Methylfurfural, and 5-Methyl-2-furoic acid, its role in monomer synthesis for bioplastics, and its integration into biorefinery concepts. However, there is no available scientific information detailing these specific applications or chemical transformations for "this compound."

The chemical structure of "this compound" does not lend itself to the direct synthesis of the requested products through chemically feasible routes. These transformations are, however, well-documented for a different, well-known biomass-derived platform molecule, 5-(Chloromethyl)furfural (CMF) .

Due to the strict instructions to focus solely on "this compound" and not introduce information outside the explicit scope, and the complete lack of data for this compound within the requested context, this article cannot be generated. To do so would require speculation and would not be scientifically accurate.

Advanced Spectroscopic and Computational Approaches in the Study of 3 Chloromethyl 2 Methylfuran

Application of Advanced Spectroscopic Techniques for Structural Elucidation in Synthetic Studies

Spectroscopic methods are indispensable tools in synthetic chemistry for the verification of molecular structures. For 3-(Chloromethyl)-2-methylfuran, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offers a complete picture of its atomic arrangement and molecular formula.

NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the exact placement of each atom and its neighboring environment within the this compound molecule can be established.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The furan (B31954) ring protons, the methyl protons, and the chloromethyl protons will each resonate at characteristic chemical shifts. The coupling between adjacent protons on the furan ring provides definitive information about their relative positions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the furan ring carbons, the methyl carbon, and the chloromethyl carbon are indicative of their electronic environments.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) |

| C2-CH₃ | ~2.3 | ~14 | Singlet |

| C3-CH₂Cl | ~4.5 | ~38 | Singlet |

| C4-H | ~6.2 | ~110 | Doublet |

| C5-H | ~7.3 | ~141 | Doublet |

| C2 (furan) | - | ~151 | - |

| C3 (furan) | - | ~118 | - |

| C4 (furan) | - | ~110 | - |

| C5 (furan) | - | ~141 | - |

Note: These are predicted values based on known substituent effects on furan rings and may vary slightly in different deuterated solvents.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. Key expected vibrational frequencies include C-H stretching and bending of the furan ring and the alkyl groups, C-O-C stretching of the furan ether linkage, and the C-Cl stretching of the chloromethyl group.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Furan Ring | C-H stretch | 3100 - 3150 |

| Furan Ring | C=C stretch | 1500 - 1600 |

| Furan Ring | C-O-C stretch | 1000 - 1100 |

| Methyl Group | C-H stretch | 2850 - 3000 |

| Chloromethyl Group | C-H stretch | 2900 - 3000 |

| Chloromethyl Group | C-Cl stretch | 650 - 850 |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can provide a very accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of the molecular ion, particularly the presence of the ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio, would be a clear indicator of the presence of a chlorine atom in the molecule. Fragmentation patterns observed in the mass spectrum can also provide further structural information.

Computational Chemistry and Theoretical Modeling

Computational chemistry provides a theoretical framework to complement experimental data, offering deeper insights into the electronic structure, stability, and spectroscopic properties of molecules.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules like this compound. globalresearchonline.netpku.edu.cn These calculations can determine optimized molecular geometries, orbital energies (such as the Highest Occupied Molecular Orbital - HOMO, and the Lowest Unoccupied Molecular Orbital - LUMO), and electron density distributions. globalresearchonline.net This information is valuable for predicting the molecule's reactivity and stability.

For instance, DFT calculations can be employed to understand how the electron-withdrawing chloromethyl group and the electron-donating methyl group influence the aromaticity and reactivity of the furan ring. researchgate.net The calculated ground-state molecular geometry can also be compared with experimental data if available. globalresearchonline.net

A significant application of computational chemistry is the simulation of spectroscopic data. By calculating the theoretical spectra and comparing them with experimental results, the assignment of spectral features can be confirmed, and a more detailed understanding of the molecule's properties can be achieved.

NMR Spectra Simulation: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. globalresearchonline.net These simulations, often performed using DFT methods, can help in the assignment of complex spectra and in confirming the proposed structure. researchgate.net

IR and Raman Spectra Simulation: Computational methods can also be used to calculate the vibrational frequencies of a molecule. globalresearchonline.net These calculated frequencies correspond to the absorption bands in the IR and Raman spectra. The simulation of the vibrational spectrum of this compound would aid in the assignment of the experimentally observed bands to specific molecular vibrations. globalresearchonline.net Theoretical studies on similar furan derivatives have demonstrated good agreement between calculated and experimental vibrational spectra. globalresearchonline.net

Conformational Analysis and Energy Minimization

Conformational analysis of this compound involves the computational study of the spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The primary source of conformational isomerism in this molecule is the rotation around the single bond connecting the chloromethyl group to the furan ring. Theoretical methods are employed to determine the relative stability of different conformers and the energy barriers that separate them.

Computational studies on analogous substituted furans, such as 3-formylfuran, have shown that such molecules can exist in different planar conformations. By analogy, this compound is expected to have conformers defined by the dihedral angle between the chloromethyl group and the furan ring. Energy minimization calculations, typically performed using density functional theory (DFT) or ab initio methods, can identify the geometries of the most stable conformers. These calculations seek to find the points on the potential energy surface that correspond to local energy minima.

The analysis typically involves a potential energy surface scan, where the energy of the molecule is calculated as a function of the rotation around the C(3)-C(chloromethyl) bond. This scan reveals the lowest energy (most stable) conformations and the transition states (energy maxima) between them. The results of such an analysis would provide the dihedral angles for the stable conformers and the rotational energy barriers, which are crucial for understanding the molecule's flexibility and its interactions in chemical reactions. While the furan ring is nearly planar, slight puckering can occur, and this would also be optimized during the energy minimization process.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, which corresponds closely to the familiar Lewis structure representation. wikipedia.orgwebmo.net NBO analysis provides detailed insights into the electronic structure, bonding, and intermolecular interactions of this compound.

The analysis partitions the electron density into contributions from one-center (core electrons, lone pairs) and two-center (bonds) orbitals. webmo.net For this compound, this would characterize the hybridization and polarization of the sigma bonds (C-C, C-O, C-H, C-Cl) and the pi bonds of the furan ring.

Key potential donor-acceptor interactions that would be elucidated by an NBO analysis are summarized in the table below. The stabilization energy, E(2), quantifies the strength of these interactions.

| Donor NBO (Filled) | Acceptor NBO (Empty) | Type of Interaction | Significance |

| LP (O) | π(C=C) | n → π | Delocalization of oxygen lone pair into the furan ring's anti-bonding orbitals, enhancing aromatic character. |

| LP (Cl) | σ(C-C) | n → σ | Delocalization of chlorine lone pair into adjacent anti-bonding sigma orbitals, influencing C-Cl bond reactivity. |

| π (C=C) | σ(C-Cl) | π → σ | Interaction between the ring's pi system and the chloromethyl group's anti-bonding orbital, potentially weakening the C-Cl bond. |

| σ (C-H) | σ(C-Cl) | σ → σ | Hyperconjugation from C-H bonds of the methyl group into the C-Cl anti-bonding orbital, contributing to stability. |

This table represents expected interactions based on the structure of the molecule. LP denotes a lone pair.

By quantifying these interactions, NBO analysis provides a detailed electronic rationale for the molecule's structural properties and chemical reactivity.

Computational Thermochemistry (e.g., Bond Dissociation Energies, Reaction Enthalpies)

Computational thermochemistry provides quantitative estimates of key thermodynamic properties of this compound, such as its enthalpy of formation and bond dissociation energies (BDEs). These values are critical for understanding the molecule's stability and predicting its behavior in chemical reactions.

Reaction Enthalpies: The standard enthalpy of formation (ΔfH°) is a fundamental property. While direct experimental data for this compound is scarce, computational methods like G3 or CBS-QB3 can predict this value with high accuracy. researchgate.netnih.gov The predicted enthalpy of formation can be benchmarked against known experimental and calculated values for structurally related compounds.

Table of Standard Molar Enthalpies of Formation (Gas-Phase) for Related Furan Compounds

| Compound | Formula | ΔfH° (kJ/mol) |

|---|---|---|

| Furan | C4H4O | -34.8 ± 3.0 |

| 2-Methylfuran (B129897) | C5H6O | -80.3 ± 5.0 |

| 2,5-Dimethylfuran | C6H8O | -124.6 ± 6.0 |

Data sourced from computational studies. researchgate.net

These data can be used to estimate reaction enthalpies for processes involving this compound. For instance, the enthalpy change for a nucleophilic substitution reaction can be calculated by subtracting the sum of the enthalpies of formation of the reactants from that of the products.

Bond Dissociation Energies (BDEs): BDE is the enthalpy change required to break a specific bond homolytically. ucsb.edu It is a direct measure of bond strength and is crucial for predicting which bonds are most likely to break during thermal decomposition or radical reactions. The weakest bond in the molecule typically dictates its initial reaction pathways under such conditions. For this compound, the C(3)-CH2Cl, C-Cl, and methyl C-H bonds are of particular interest. Computational studies on similar molecules provide insight into the expected BDEs.

Table of Calculated Bond Dissociation Energies for Weakest Bonds in Related Furan Compounds

| Compound | Bond | BDE (kJ/mol) |

|---|---|---|

| 2-Methylfuran | C(5)-H | 483 |

| 2-Methylfuran | C(methyl)-H | 373 |

| Furan | C(2)-H | 496 |

Data sourced from CBS-QB3 level of theory calculations. researchgate.net

Based on these data and general chemical principles, the C-Cl bond in the chloromethyl group is expected to be the weakest bond in this compound, making it the most probable site for initial cleavage in radical reactions.

Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the prediction of viable reaction pathways and the characterization of transition states. For this compound, a primary focus of such studies is the nucleophilic substitution at the chloromethyl group.

Computational investigation of a reaction pathway involves several key steps:

Geometry Optimization: The three-dimensional structures of the reactants and products are optimized to find their lowest energy conformations.

Transition State Location: A search is performed to locate the transition state, which is a first-order saddle point on the potential energy surface connecting reactants and products. The structure of the transition state provides critical information about the reaction mechanism. For an S_N2 reaction involving this compound, the transition state would feature an elongated C-Cl bond, a partially formed bond between the carbon and the incoming nucleophile, and a specific geometry around the central carbon atom. nih.gov

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products have all real (positive) frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Activation Energy Calculation: The activation energy (or activation barrier) is calculated as the energy difference between the transition state and the reactants. This value is a primary determinant of the reaction rate.

Studies on analogous chloromethyl-substituted cyclic ethers have shown that DFT methods can accurately model these S_N2 reactions, providing detailed geometries of transition states and calculating activation barriers. nih.govnih.gov

Furthermore, computational methods can uncover alternative or competing reaction pathways. For instance, in reactions of chloromethyl furans, pathways involving the furan ring itself are possible. stackexchange.com The carbocation formed upon departure of the chloride ion can be stabilized by resonance involving the furan ring oxygen. This can lead to nucleophilic attack not only at the benzylic-like carbon but also at the C5 position of the furan ring. Computational modeling can predict the relative activation barriers for these competing pathways, thereby forecasting the likely product distribution under different conditions. stackexchange.com

Future Directions and Emerging Research Avenues in 3 Chloromethyl 2 Methylfuran Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The selective synthesis of functionalized furans is paramount for their application as chemical building blocks. Future research into 3-(Chloromethyl)-2-methylfuran will necessitate the development of sophisticated catalytic systems to control its formation and subsequent reactions. Drawing inspiration from related chemistries, palladium-based catalysts have shown promise in the regioselective synthesis of similarly structured compounds.

For instance, a mild and efficient method for synthesizing 3-chloromethyl-2(5H)-furanones has been developed using a Palladium(II) chloride (PdCl₂) catalyst with Copper(II) chloride (CuCl₂) as a co-catalyst. nih.govacs.org This chlorocyclocarbonylation of allenols proceeds with high regioselectivity. nih.govacs.org Adapting such palladium-catalyzed systems could offer a pathway to this compound from suitable precursors, providing precise control over the introduction of the chloromethyl group at the C3 position.

Future exploration should also consider non-noble metal catalysts, which are gaining traction for furan (B31954) transformations due to their lower cost and toxicity. frontiersin.org For example, copper-based catalysts are highly selective for certain hydrogenations, while synergistic bimetallic systems like Ni-Co have demonstrated strong performance in converting furfural (B47365). frontiersin.org Investigating these catalysts for the synthesis and derivatization of this compound could lead to more economical and scalable processes.

Table 1: Potential Catalytic Systems for this compound Synthesis and Derivatization

| Catalyst System | Potential Application | Key Advantages | Reference Reaction |

|---|---|---|---|

| PdCl₂ / CuCl₂ | Regioselective Synthesis | High selectivity, mild conditions | Synthesis of 3-chloromethyl-2(5H)-furanones acs.org |

| Copper-based Catalysts | Selective Hydrogenation | Low cost, high selectivity for C=O bonds | Furfural hydrogenation to furfuryl alcohol frontiersin.org |

| Bimetallic (e.g., Ni-Co) Catalysts | Hydrodeoxygenation / Derivatization | High activity, synergistic effects | Furfural conversion frontiersin.org |

Exploration of Sustainable Synthetic Methodologies

The push towards a green and sustainable chemical industry necessitates the use of renewable feedstocks and environmentally benign processes. nih.gov The production of prominent furanic compounds like HMF and CMF from biomass is a cornerstone of modern biorefining. acs.orgmdpi.com A key future direction for this compound is the development of synthetic routes that align with these principles.

This involves exploring pathways from C5 and C6 sugars, which are dehydrated to form the furan ring. nih.gov Catalytic systems for these transformations often employ solid acids, ionic liquids, or biphasic systems to enhance yields and facilitate product separation. frontiersin.orgnih.gov For example, the production of CMF often utilizes a biphasic system where the furanic product is extracted into an organic phase as it is formed, preventing degradation in the acidic aqueous phase. mdpi.com Similar strategies could be envisioned for producing a 2,3-substituted furan precursor from which this compound could be derived.

Furthermore, the choice of solvents and reagents is critical. The use of greener solvents, such as those derived from biomass themselves, and the development of catalyst recycling protocols are essential for minimizing the environmental footprint of any synthetic process. nih.gov

Investigation of Undiscovered Reactivity Patterns

The reactivity of this compound is predicted to be a rich blend of the functionalities present in the 2-methylfuran (B129897) core and the chloromethyl group. The furan ring itself can participate in electrophilic substitution and cycloaddition reactions, while the chloromethyl group is a versatile handle for nucleophilic substitution. chemicalbook.compharmaguideline.com

Electrophilic Attack: The methyl group at the C2 position is an activating group, which could direct electrophilic attack to the C5 position. However, the electron-withdrawing nature of the chloromethyl group at C3 will influence the regioselectivity of reactions like nitration, halogenation, and Friedel-Crafts alkylation. pharmaguideline.com Studies on the reaction of 3-methylfuran (B129892) with atmospheric radicals like Cl and OH have shown that the reaction proceeds primarily via addition to the C=C double bonds, highlighting the furan ring's susceptibility to radical attack. researchgate.netresearchgate.net

Nucleophilic Substitution: The chloromethyl group is an excellent electrophilic site for Sₙ1 or Sₙ2 reactions, allowing for the introduction of a wide range of functional groups (e.g., -OH, -OR, -CN, -NR₂). This opens avenues for creating diverse derivatives. The reactivity of this group is well-established in the chemistry of its isomer, CMF, which is readily converted into ethers, esters, and amines. mdpi.com

Cycloaddition: Furans are known to act as dienes in Diels-Alder reactions. acs.org The substitution pattern on this compound could influence both the rate and selectivity of such cycloadditions, potentially leading to complex polycyclic structures that are valuable in organic synthesis.

Future research will focus on systematically exploring these reaction pathways to build a comprehensive understanding of the compound's synthetic utility.

Expansion of Applications in Bio-Based Chemical Production

The ultimate goal of developing new platform molecules from biomass is to create value-added products that can replace those derived from fossil fuels. acs.org this compound, as a functionalized furan, is a promising candidate for producing a new generation of bio-based chemicals.

By leveraging the reactivity discussed previously, it can serve as a precursor to:

Bio-polymers: The chloromethyl handle can be converted to an amine or alcohol, creating furan-based diamines or diols. These monomers are valuable for synthesizing renewable polyamides, polyurethanes, and polyesters, analogous to how 2,5-bis(aminomethyl)furan (BAMF) is used. nih.gov

Specialty Chemicals and Pharmaceuticals: The furan core is a common motif in pharmaceuticals and biologically active natural products. nih.gov The specific substitution pattern of this compound could be a key structural element in new drug candidates or agrochemicals.

Solvents and Fuel Additives: Hydrogenation of the furan ring could lead to substituted tetrahydrofurans, a class of compounds known for their use as green solvents.

The conversion of CMF into a wide array of products, including monomers like 2,5-furandicarboxylic acid (FDCA), demonstrates the potential of chloromethylated furans to unlock new markets for renewable chemicals. acs.orgmdpi.com A similar diversification is conceivable for this compound.

Advanced Mechanistic Insight Through Integrated Experimental and Theoretical Approaches

A deep understanding of reaction mechanisms is crucial for optimizing reaction conditions and designing better catalysts. Future research will benefit from an integrated approach that combines experimental kinetic studies with theoretical calculations, such as Density Functional Theory (DFT).

This dual approach has been successfully applied to understand the atmospheric oxidation of methyl-substituted furans and the pyrolysis of 2-methylfuran. acs.orgacs.org For example, quantum chemistry calculations can elucidate reaction pathways, identify transition states, and predict activation energies, which can then be validated against experimental data. acs.org

In the context of this compound, integrated studies could:

Predict Regioselectivity: DFT calculations can model the electron distribution in the furan ring to predict the most likely sites for electrophilic attack, helping to rationalize and predict experimental outcomes. mdpi.com

Elucidate Catalytic Cycles: For newly developed catalytic systems, theoretical modeling can map out the entire catalytic cycle, showing how the substrate binds to the catalyst's active site and how the transformation occurs step-by-step. nih.gov

Understand Thermal Stability and Decomposition: High-temperature pyrolysis studies, combining shock tube experiments with kinetic modeling, can reveal the unimolecular decomposition pathways of the molecule, which is vital for understanding its stability and potential as a biofuel component. acs.orgrsc.org

By combining experimental observation with computational chemistry, researchers can accelerate the development and optimization of synthetic routes and applications for this compound. researchgate.net

Q & A

Q. What protocols ensure safe handling of this compound given its potential toxicity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.